3-(4-Methylpiperazin-1-yl)-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine
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Overview
Description
3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with piperidine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, piperidine, and piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and piperazine derivatives, such as:
Uniqueness
What sets 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C21H29N5O2S |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-6-(4-methyl-3-piperidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C21H29N5O2S/c1-17-6-7-18(16-20(17)29(27,28)26-10-4-3-5-11-26)19-8-9-21(23-22-19)25-14-12-24(2)13-15-25/h6-9,16H,3-5,10-15H2,1-2H3 |
InChI Key |
XGDGMYPNQZQZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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